molecular formula C19H20N4O3S2 B6578616 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine CAS No. 1171841-52-3

3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine

Cat. No.: B6578616
CAS No.: 1171841-52-3
M. Wt: 416.5 g/mol
InChI Key: YPMIESMFJQYCLU-UHFFFAOYSA-N
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Description

3-({4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine is a synthetic hybrid compound designed for medicinal chemistry and oncology research. It features a 1,3,4-thiadiazole core, a privileged scaffold in drug discovery known to function as a bioisostere of pyrimidine bases, which can allow it to disrupt processes related to DNA replication in cancer cells . This heterocycle is fused with a piperidine ring and a pyridine sulfonyl group, a structural motif common in compounds investigated for targeted therapy. Preliminary research on analogues suggests this compound is of significant interest for investigating apoptosis and cytotoxicity in various cancer cell lines . The 1,3,4-thiadiazole pharmacophore is extensively documented to exhibit potent antitumor activities through multiple mechanisms, including the inhibition of enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), as well as the disruption of tubulin polymerization . The integration of the piperidine moiety, a structure frequently found in bioactive molecules, may further influence the compound's pharmacokinetic properties and target binding affinity . Researchers can utilize this chemical as a key intermediate or lead compound for developing novel small-molecule inhibitors. Key Research Applications: • Lead compound in anticancer agent discovery and mechanism of action studies. • Investigation of structure-activity relationships (SAR) for hybrid heterocyclic compounds. • Intermediate for the synthesis of more complex molecules targeting enzymatic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-26-17-7-3-2-6-16(17)19-22-21-18(27-19)14-8-11-23(12-9-14)28(24,25)15-5-4-10-20-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMIESMFJQYCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Thiadiazole-Piperidine Coupling

A streamlined approach condenses the first two steps by reacting 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole directly with 4-aminopiperidine under microwave irradiation (100°C, 30 min), achieving 85% yield. This method reduces purification steps but requires specialized equipment.

Sulfur Transfer Agents

Using Lawesson’s reagent instead of CS₂/POCl₃ for thiadiazole cyclization improves selectivity for the 1,3,4-thiadiazole isomer over 1,2,4-derivatives.

Challenges and Mitigation Strategies

  • Low Sulfonylation Efficiency: Steric hindrance from the piperidine ring slows sulfonyl chloride reactivity. Using bulkier bases (e.g., DBU) or elevated temperatures (40°C) increases conversion rates.

  • Byproduct Formation: Hydrolysis of sulfonyl chloride to sulfonic acid is minimized by maintaining anhydrous conditions and inert atmosphere.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the sulfonylation step, enhancing heat transfer and reducing reaction time to 2 h. Economic analysis favors this method due to 30% lower solvent consumption compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the methoxyphenyl group, forming various oxidation products.

  • Reduction: : Reduction reactions can affect the sulfonyl group, potentially converting it to a sulfide.

  • Substitution: : Nucleophilic substitution reactions at the pyridine ring and piperidine nitrogen are common.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reagents like lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Oxidation: : Products may include hydroxylated derivatives of the original compound.

  • Reduction: : Reduced sulfonyl groups, yielding sulfide-containing analogs.

  • Substitution: : Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine have been shown to inhibit the growth of various cancer cell lines:

  • Breast Cancer : The compound demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating potent activity .
  • Colon Cancer : Similar derivatives have shown effective inhibition against HCT116 colon cancer cells .

These findings suggest that the incorporation of the thiadiazole moiety enhances the anticancer efficacy by potentially interacting with cellular targets such as tubulin or DNA.

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Studies show that compounds containing thiadiazole rings exhibit activity against various bacterial strains, making them candidates for antibiotic development. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Cytotoxicity Against Cancer Cells

In a study assessing various thiadiazole derivatives, it was found that certain modifications to the piperidine and pyridine components significantly enhanced cytotoxicity against breast and colon cancer cell lines. The most active compounds showed IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the 5-position of the thiadiazole ring improved antibacterial activity significantly .

Mechanism of Action

The compound's mechanism of action varies depending on the application:

  • Biological targets: : It may inhibit specific enzymes or receptors, modulating biological pathways.

  • Molecular pathways: : Interaction with cellular components can alter signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thiadiazole Substituents
  • 2-Methoxyphenyl vs. 2-Fluorophenyl: The compound 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine (CAS 2549024-73-7) replaces the methoxy group with fluorine.
Linker and Terminal Heterocycles
  • Sulfonyl vs. Carboxamide Linkers :
    4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine (CAS 2549043-80-1) replaces the sulfonyl group with a pyrazolo-pyrimidine, altering hydrogen-bonding capacity and steric bulk (molecular weight: 407.5 vs. ~413 for the target compound) .
  • Pyridine vs.
Antiviral Activity
  • Thiadiazole derivatives like 5-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrimidin-4-amine (Compound 12a) exhibit activity against Tobacco Mosaic Virus (TMV) at IC₅₀ = 32 μM. The target compound’s methoxyphenyl group may enhance selectivity for viral proteases due to improved hydrophobic interactions .
Receptor Binding
  • Piperidine-containing analogs such as PSN375963 (1,2,4-oxadiazole linked to pyridine) and PSN632408 (oxadiazole-piperidine ester) demonstrate G-protein-coupled receptor (GPCR) modulation. The sulfonyl linker in the target compound may confer distinct pharmacokinetic profiles, such as prolonged half-life due to reduced metabolic cleavage .

Physicochemical Properties

Compound (CAS/Reference) Molecular Weight logP Hydrogen Bond Acceptors Key Substituents
Target Compound ~413 ~2.5 7 2-Methoxyphenyl, Sulfonylpyridine
2549043-80-1 407.5 ~2.3 8 Pyrazolo-pyrimidine
2549024-73-7 ~385 ~2.7 6 2-Fluorophenyl, Methylpyrimidine
2741945-74-2 ~360 ~2.8 5 Ethyl, Methoxypyrimidine

Research Implications

  • Drug Design : The 2-methoxyphenyl-thiadiazole motif shows promise in antiviral and antimicrobial scaffolds. Structural optimization (e.g., fluorination or ethyl substitution) could balance potency and ADME properties .
  • Crystallographic Insights : The crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one () reveals boat conformations in piperidine rings and planar thiadiazole systems, guiding conformational analysis of the target compound .

Biological Activity

The compound 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine is a derivative of thiadiazole and piperidine, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes a pyridine ring, a piperidine moiety, and a thiadiazole group substituted with a methoxyphenyl group.

The biological activity of this compound primarily stems from its interactions with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group in the compound is known to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer and inflammatory diseases.
  • Antimicrobial Properties : Thiadiazole derivatives have been reported to exhibit antimicrobial activities. The presence of the methoxyphenyl group may enhance this activity by improving lipophilicity and cellular uptake.
  • Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Reference
AnticancerInhibitory effects on cell proliferation
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenging free radicals
Enzyme InhibitionInhibits specific kinases

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Anticancer Activity : A study by Alireza et al. (2005) demonstrated that thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Research published in American Elements highlighted that thiadiazole-based compounds show promising results against resistant bacterial strains, suggesting their potential as novel antimicrobial agents.
  • Antioxidant Properties : A recent investigation into the antioxidant capacity of thiadiazole derivatives indicated that these compounds effectively reduce oxidative stress markers in vitro, supporting their use in therapeutic applications for oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine?

  • Methodology :

  • Step 1 : Synthesize the piperidine-thiadiazole core via cyclocondensation of 2-methoxyphenylthioamide with hydrazine derivatives under acidic conditions (e.g., HCl) .

  • Step 2 : Introduce the sulfonylpyridine moiety using sulfonation reagents (e.g., 4-pyridinesulfonyl chloride) in the presence of a base (e.g., triethylamine) in dichloromethane .

  • Key Parameters :

  • Reaction temperature: 0–25°C for sulfonation .

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

    • Comparative Table :
Reaction StepReagents/ConditionsYield (%)Purity (%)Reference
Thiadiazole FormationHCl, NH₂NH₂, 80°C75–8590–95
SulfonationPyridine-SO₂Cl, Et₃N, DCM, 0°C60–7092–98

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, focusing on sulfonyl (δ 3.1–3.5 ppm) and thiadiazole (δ 7.5–8.5 ppm) protons .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~470 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Studies : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish off-target effects .

  • Selectivity Profiling : Compare inhibition of related enzymes (e.g., CYP isoforms) using fluorogenic substrates .

  • Data Normalization : Use positive controls (e.g., known inhibitors) to adjust for batch-to-batch variability .

    • Example :
  • In , conflicting CYP2C9 inhibition (IC₅₀ = 1.2 µM) and low cytotoxicity (CC₅₀ > 50 µM) suggest target-specific activity. Validate via gene knockout models .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases), focusing on sulfonyl-thiadiazole hydrogen bonding .

  • QSAR Modeling : Train models using descriptors like LogP, polar surface area (PSA), and H-bond acceptors to predict bioactivity .

  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for prioritized analogs .

    • Case Study :
  • ’s SMILES string (C12H18N2S) enables scaffold modification (e.g., methoxy→fluoro substitution) to enhance metabolic stability .

Q. How can researchers optimize the compound’s solubility without compromising target affinity?

  • Methodology :

  • Salt Formation : Test hydrochloride or mesylate salts (e.g., ’s dihydrochloride derivatives) to improve aqueous solubility .

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridine ring .

  • Co-Solvent Screening : Use PEG-400 or cyclodextrins in formulation buffers .

    • Data-Driven Approach :
ModificationSolubility (mg/mL)IC₅₀ (Target)Reference
Parent Compound0.120.8 µM
HCl Salt2.50.9 µM

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